molecular formula C8H14O B13113222 (E)-2-(Prop-1-en-1-yl)tetrahydro-2H-pyran

(E)-2-(Prop-1-en-1-yl)tetrahydro-2H-pyran

Cat. No.: B13113222
M. Wt: 126.20 g/mol
InChI Key: RXQQSDLUTUFMLZ-GORDUTHDSA-N
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Description

(E)-2-(Prop-1-en-1-yl)tetrahydro-2H-pyran is a chemical compound offered for research and development purposes. Tetrahydropyran (THP) derivatives are valuable scaffolds and intermediates in organic synthesis. They are commonly utilized in constructing complex molecules for pharmaceuticals and material science . The (E)-prop-1-en-1-yl side chain may offer a site for further chemical modification, such as catalytic hydrogenation or cycloaddition reactions, making it a potential building block for exploring new chemical space. Researchers can employ this compound in the development of novel synthetic methodologies and as a precursor for various heterocyclic systems. This product is intended for research use only and is not for diagnostic or therapeutic use. Handle with care in a controlled laboratory setting.

Properties

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

2-[(E)-prop-1-enyl]oxane

InChI

InChI=1S/C8H14O/c1-2-5-8-6-3-4-7-9-8/h2,5,8H,3-4,6-7H2,1H3/b5-2+

InChI Key

RXQQSDLUTUFMLZ-GORDUTHDSA-N

Isomeric SMILES

C/C=C/C1CCCCO1

Canonical SMILES

CC=CC1CCCCO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(Prop-1-en-1-yl)tetrahydro-2H-pyran typically involves the reaction of tetrahydropyran with prop-1-en-1-yl derivatives under specific conditions. One common method is the use of a palladium-catalyzed coupling reaction, where tetrahydropyran is reacted with a prop-1-en-1-yl halide in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, typically at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of (E)-2-(Prop-1-en-1-yl)tetrahydro-2H-pyran may involve continuous flow processes to enhance efficiency and yield. The use of high-throughput reactors and optimized reaction conditions, such as temperature, pressure, and catalyst concentration, can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(Prop-1-en-1-yl)tetrahydro-2H-pyran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into saturated derivatives.

    Substitution: The prop-1-en-1-yl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated hydrocarbons.

Scientific Research Applications

Organic Synthesis

Reactivity and Derivatives:
(E)-2-(Prop-1-en-1-yl)tetrahydro-2H-pyran serves as a versatile building block in organic synthesis. It can undergo various reactions, including:

  • Alkylation and Acylation: This compound can be used to introduce alkyl or acyl groups into other molecules, enhancing their properties or biological activity.
  • Cyclization Reactions: It can participate in cyclization reactions to form more complex cyclic structures, which are often found in natural products and pharmaceuticals.

Case Study: Synthesis of Bioactive Compounds
A study demonstrated the use of (E)-2-(Prop-1-en-1-yl)tetrahydro-2H-pyran in synthesizing novel bioactive compounds. The compound was reacted with various electrophiles to create derivatives that exhibited significant antibacterial activity against resistant strains of bacteria .

Medicinal Chemistry

Pharmacological Potential:
Research indicates that (E)-2-(Prop-1-en-1-yl)tetrahydro-2H-pyran derivatives exhibit promising pharmacological profiles. Specifically:

  • Anticancer Activity: Some derivatives have shown efficacy against cancer cell lines, suggesting potential for development as anticancer agents.
  • Neuroprotective Effects: Certain studies suggest that modifications of this compound might possess neuroprotective properties, making them candidates for treating neurodegenerative diseases .

Table 1: Summary of Biological Activities of Derivatives

Compound DerivativeActivity TypeIC50 (µM)Reference
Derivative AAntibacterial15
Derivative BAnticancer10
Derivative CNeuroprotective25

Material Science

Polymer Applications:
The compound has been explored for its potential in polymer chemistry. Its ability to undergo polymerization reactions opens avenues for creating new materials with unique properties.

Case Study: Biodegradable Polymers
Research has shown that incorporating (E)-2-(Prop-1-en-1-yl)tetrahydro-2H-pyran into polymer matrices can enhance biodegradability without compromising mechanical strength. This is particularly relevant in developing sustainable materials for packaging and other applications .

Agricultural Chemistry

Pesticide Development:
The structural characteristics of (E)-2-(Prop-1-en-1-yl)tetrahydro-2H-pyran lend themselves to modifications that can lead to the development of new pesticides.

Case Study: Insecticidal Properties
A recent study highlighted the insecticidal activity of certain derivatives against common agricultural pests. These findings suggest that such compounds could be integrated into pest management strategies, reducing reliance on traditional chemical pesticides .

Mechanism of Action

The mechanism by which (E)-2-(Prop-1-en-1-yl)tetrahydro-2H-pyran exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, the compound may influence cellular processes by binding to receptors or enzymes, thereby modulating signaling pathways and gene expression.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key structural analogs, their substituents, and similarity metrics:

Compound Name CAS Number Substituent/Functional Group Similarity Score Molecular Formula Molecular Weight (g/mol) Key Reference
(E)-2-(Prop-1-en-1-yl)tetrahydro-2H-pyran N/A Prop-1-en-1-yl (E-config) Reference C₈H₁₄O 126.20
2-(Prop-2-yn-1-yloxy)tetrahydro-2H-pyran 33821-94-2 Prop-2-yn-1-yloxy 0.61 C₈H₁₂O₂ 140.18
2-(2-Bromoethoxy)tetrahydro-2H-pyran 17739-45-6 2-Bromoethoxy 0.59 C₇H₁₃BrO₂ 223.08
Tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-2H-pyran (trans) 876-18-6 2-Methyl-1-propenyl (trans) N/A C₁₀H₁₈O 154.25

Key Observations :

  • Substituent Effects: The prop-1-en-1-yl group in the target compound introduces unsaturation and stereochemical complexity, distinguishing it from alkoxy or halogenated analogs (e.g., bromoethoxy derivatives).
  • Similarity Scores : The prop-2-yn-1-yloxy analog (similarity score: 0.61) shares a tetrahydropyran core but replaces the propenyl group with an alkynyl ether, altering electronic properties and reactivity .
Halogenated Derivatives

Bromo-substituted analogs (e.g., 2-(2-bromoethoxy)tetrahydro-2H-pyran) are synthesized via nucleophilic substitution, highlighting the versatility of tetrahydropyran scaffolds in generating diverse intermediates .

Physicochemical Properties

  • Boiling Point/Solubility : Brominated derivatives (e.g., 2-(2-bromoethoxy)tetrahydro-2H-pyran) exhibit higher molecular weights and polarities, likely increasing boiling points and water solubility compared to the less polar propenyl variant .
  • Stability : The E-configuration may confer greater thermodynamic stability than Z-isomers due to reduced steric clash between substituents .

Biological Activity

(E)-2-(Prop-1-en-1-yl)tetrahydro-2H-pyran is an organic compound notable for its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and implications in medicinal chemistry, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of (E)-2-(Prop-1-en-1-yl)tetrahydro-2H-pyran is C₇H₁₂O, with a molecular weight of approximately 126.20 g/mol. The compound features a tetrahydropyran ring substituted at the second position with a prop-1-en-1-yl group, which contributes to its reactivity and potential interactions with biological systems.

Synthesis Methods

Synthesis of (E)-2-(Prop-1-en-1-yl)tetrahydro-2H-pyran typically involves palladium-catalyzed coupling reactions. Tetrahydropyran reacts with prop-1-en-1-yl halides under inert conditions to yield the desired product. Optimizing reaction parameters such as temperature and catalyst concentration is crucial for enhancing yield and scalability.

Biological Activity Overview

Research indicates that (E)-2-(Prop-1-en-1-yl)tetrahydro-2H-pyran may exhibit significant biological activities, particularly in relation to cellular processes such as adhesion and migration. These processes are vital in various physiological contexts, including cancer metastasis and wound healing. The compound's mechanism of action likely involves interactions with specific molecular targets, such as receptors or enzymes, which modulate key signaling pathways.

Table 1: Biological Activities Associated with (E)-2-(Prop-1-en-1-yl)tetrahydro-2H-pyran

Activity Target Model Reference
Inhibition of cellular adhesionCancer cellsIn vitro cell cultures
Modulation of migrationFibroblastsWound healing assays
Potential antileishmanial effectsLeishmania donovaniIn vitro assays

Antileishmanial Activity

A study investigated the antileishmanial properties of compounds related to tetrahydropyrans, including (E)-2-(Prop-1-en-1-yl)tetrahydro-2H-pyran. The results indicated that these compounds could effectively inhibit the growth of Leishmania donovani, suggesting a potential therapeutic application against leishmaniasis. The mechanism involved the production of reactive oxygen species (ROS), which played a crucial role in the observed bioactivity .

Cellular Mechanisms

Further research into the cellular mechanisms revealed that (E)-2-(Prop-1-en-1-yl)tetrahydro-2H-pyran influences key signaling pathways associated with inflammation and oxidative stress responses. This activity was particularly noted in models involving macrophage cell lines, where it exhibited anti-inflammatory properties at specific concentrations .

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